molecular formula C16H16N6O2 B5003933 N-[(2-phenoxy-3-pyridinyl)methyl]-3-(1H-tetrazol-1-yl)propanamide

N-[(2-phenoxy-3-pyridinyl)methyl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No. B5003933
M. Wt: 324.34 g/mol
InChI Key: URWUMAFULBKYLK-UHFFFAOYSA-N
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Description

The compound would be described based on its molecular formula, structure, and possibly its class of compounds. For instance, it appears to contain a pyridine and a tetrazole group, which are both nitrogen-containing heterocycles often found in pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a cyclization reaction, and the attachment of the phenoxy and pyridinyl groups .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used to determine the structure of a compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The tetrazole group, for example, is known to participate in click chemistry .


Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, solubility in various solvents, stability under different conditions, etc .

properties

IUPAC Name

N-[(2-phenoxypyridin-3-yl)methyl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-15(8-10-22-12-19-20-21-22)18-11-13-5-4-9-17-16(13)24-14-6-2-1-3-7-14/h1-7,9,12H,8,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWUMAFULBKYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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